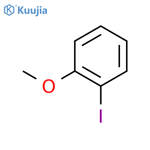

Cas no 86-26-0 (2-Methoxybiphenyl)

2-Methoxybiphenyl 化学的及び物理的性質

名前と識別子

-

- 2-Methoxybiphenyl

- 2-Phenylanisole

- biphenyl-2-yl methyl ether

- o-Methoxybiphenyl

- o-Methoxydiphenyl

- 1,1'-BIPHENYL,2-METHOXY-

- o-phenyl-anisol

- 2-methoxy-1'-biphenyl

- 2-methoxy-1,1'-biphenyl

- methyl diphenyl ether

- o-phenyl anisole

- 2-methoxy biphenyl

- o-Phenylanisole

- 1,1'-Biphenyl, 2-methoxy-

- Anisole, o-phenyl-

- 2-Methoxy-biphenylate

- 1-methoxy-2-phenylbenzene

- 1,1'-Biphenyl, methoxy-

- NLWCWEGVNJVLAX-UHFFFAOYSA-N

- 2-Phenyl-anisol

- methoxybiphenyl

- 2-phenylanisol

- 2-methoxy-biphenyl

- methoxy-1,1'-biphenyl

- 2-Methoxy-1,1′-biphenyl (ACI)

- Anisole, o-phenyl- (6CI, 7CI, 8CI)

- 2-Hydroxybiphenyl methyl ether

- NSC 2148

- o-Phenylanisol

-

- MDL: MFCD00008367

- インチ: 1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3

- InChIKey: NLWCWEGVNJVLAX-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C(C2C=CC=CC=2)=CC=CC=1

- BRN: 2045749

計算された属性

- せいみつぶんしりょう: 184.08900

- どういたいしつりょう: 184.089

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 9.2

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.023 g/mL at 25 °C(lit.)

- ゆうかいてん: 30-33 °C(lit.)

- ふってん: 274°C(lit.)

- フラッシュポイント: >230 °F

- 屈折率: n20/D 1.61(lit.)

- すいようせい: Soluble in toluene. Insoluble in water.

- PSA: 9.23000

- LogP: 3.36220

- ようかいせい: 自信がない

2-Methoxybiphenyl セキュリティ情報

- ヒント:に警告

- 危害声明: H303-H316

- 警告文: P312-P332+P313

- WGKドイツ:2

- セキュリティの説明: S24/25

- RTECS番号:BZ8835000

-

危険物標識:

- TSCA:Yes

- リスク用語:R33

2-Methoxybiphenyl 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Methoxybiphenyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1713-25G |

2-Methoxybiphenyl |

86-26-0 | >98.0%(GC) | 25g |

¥315.00 | 2024-04-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X36515-25g |

2-Methoxybiphenyl |

86-26-0 | 25g |

¥376.0 | 2021-09-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1713-25g |

2-Methoxybiphenyl |

86-26-0 | 98.0%(GC) | 25g |

¥450.0 | 2022-06-10 | |

| Aaron | AR00GSFO-100g |

2-Methoxybiphenyl |

86-26-0 | 98% | 100g |

$115.00 | 2025-01-24 | |

| Aaron | AR00GSFO-5g |

2-Methoxybiphenyl |

86-26-0 | 98% | 5g |

$11.00 | 2025-01-24 | |

| abcr | AB177378-25g |

2-Methoxybiphenyl, 98%; . |

86-26-0 | 98% | 25g |

€64.30 | 2025-02-18 | |

| 1PlusChem | 1P00GS7C-5g |

2-Methoxybiphenyl |

86-26-0 | 98% | 5g |

$16.00 | 2024-04-21 | |

| Ambeed | A270433-100g |

2-Methoxybiphenyl |

86-26-0 | 98% | 100g |

$202.0 | 2024-04-17 | |

| 1PlusChem | 1P00GS7C-100g |

2-Methoxybiphenyl |

86-26-0 | 98% | 100g |

$162.00 | 2024-04-21 | |

| Ambeed | A270433-25g |

2-Methoxybiphenyl |

86-26-0 | 98% | 25g |

$65.0 | 2024-04-17 |

2-Methoxybiphenyl 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

1.2 Catalysts: X-Phos , (SP-4-3)-[Dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Tetrahydrofuran ; 24 h, 70 °C

1.3 Reagents: Water

ごうせいかいろ 7

ごうせいかいろ 8

ごうせいかいろ 9

ごうせいかいろ 10

1.2 rt; 10 min, 30 °C; 5 h, 30 °C

ごうせいかいろ 11

1.2 Reagents: Hydrochloric acid Solvents: Water

ごうせいかいろ 12

ごうせいかいろ 13

ごうせいかいろ 14

ごうせいかいろ 15

1.2 Reagents: Potassium carbonate Solvents: Toluene , Water ; 2 h, 80 °C

ごうせいかいろ 16

ごうせいかいろ 17

ごうせいかいろ 18

1.2 Reagents: Ammonium chloride Solvents: Water ; rt

ごうせいかいろ 19

ごうせいかいろ 20

ごうせいかいろ 21

ごうせいかいろ 22

ごうせいかいろ 23

ごうせいかいろ 24

ごうせいかいろ 25

1.2 Reagents: Methanol ; 0 °C

ごうせいかいろ 26

ごうせいかいろ 27

ごうせいかいろ 28

ごうせいかいろ 29

ごうせいかいろ 30

ごうせいかいろ 31

1.2 Reagents: Water ; rt

ごうせいかいろ 32

1.2 Reagents: Methanol ; 0 °C

ごうせいかいろ 33

ごうせいかいろ 34

ごうせいかいろ 35

ごうせいかいろ 36

ごうせいかいろ 37

1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine , Tetradecane Solvents: Tetrahydrofuran ; 16 h, rt

ごうせいかいろ 38

1.2 Reagents: Ammonium chloride Solvents: Hexane , Water

ごうせいかいろ 39

1.2 Reagents: Hydrochloric acid Solvents: Water

2-Methoxybiphenyl Raw materials

- 2′-Methoxy[1,1′-biphenyl]-2-yl 1,1,1-trifluoromethanesulfonate

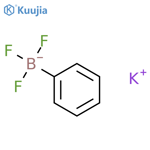

- Phenylboronic acid

- Trimethylphenyltin

- Iodobenzene

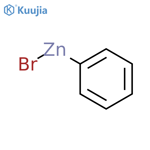

- Zinc, bromophenyl-

- (4-methoxyphenyl)boronic acid

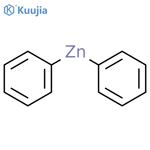

- Diphenylzinc

- 2-Iodoanisole

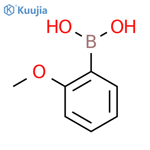

- 2-Methoxyphenylboronic acid

- phenyllithium

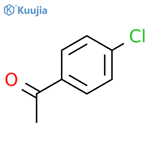

- 1-(4-chlorophenyl)ethan-1-one

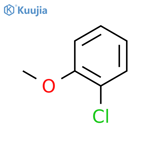

- 1-Chloro-2-methoxy-benzene

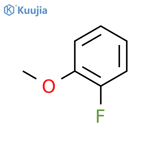

- 2-Fluoroanisole

- Potassium phenyltrifluoroborate

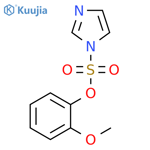

- 1H-Imidazole-1-sulfonic acid, 2-methoxyphenyl ester

- Borate(1-), difluorodiphenyl-, potassium (1:1), (T-4)-

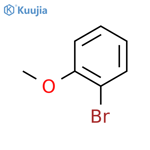

- 2-Bromoanisole

2-Methoxybiphenyl Preparation Products

2-Methoxybiphenyl 関連文献

-

Bhagat Singh Bhakuni,Abhimanyu Yadav,Shailesh Kumar,Sangit Kumar New J. Chem. 2014 38 827

-

Mariam Omara,Mohamed Hagras,Mohamed M. Elsebaie,Nader S. Abutaleb,Hanzada T. Nour El-Din,Maria O. Mekhail,Ahmed S. Attia,Mohamed N. Seleem,Marwa T. Sarg,Abdelrahman S. Mayhoub RSC Adv. 2023 13 19695

-

Wei Li,Zhoulong Fan,Kaijun Geng,Youjun Xu,Ao Zhang Org. Biomol. Chem. 2015 13 539

-

Carlotta Raviola,Maurizio Fagnoni Photochem. Photobiol. Sci. 2018 17 107

-

5. Reduction by dissolving metals. Part XX. Some biphenyl derivativesArthur J. Birch,Gollagunta Nadamuni J. Chem. Soc. Perkin Trans. 1 1974 545

-

Florimond Cumine,Shengze Zhou,Tell Tuttle,John A. Murphy Org. Biomol. Chem. 2017 15 3324

-

Xianchao Du,Huifang Su,Li Zhao,Xiaojing Xing,Bingnan Wang,Dongfang Qiu,Jinyi Wang,Mao-Sen Yuan Mater. Chem. Front. 2021 5 7508

-

Sirilata Polepalli,Bhawna Uttam,Chebrolu Pulla Rao Mater. Adv. 2020 1 2074

-

Shitao Duan,Yuanshuang Xu,Xinying Zhang,Xuesen Fan Chem. Commun. 2016 52 10529

-

Zhenghui Liu,Peng Wang,Yu Chen,Zhenzhong Yan,Suqing Chen,Wenjun Chen,Tiancheng Mu RSC Adv. 2020 10 14500

2-Methoxybiphenylに関する追加情報

2-Methoxybiphenyl (CAS No: 86-26-0)

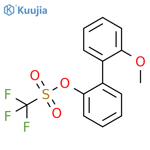

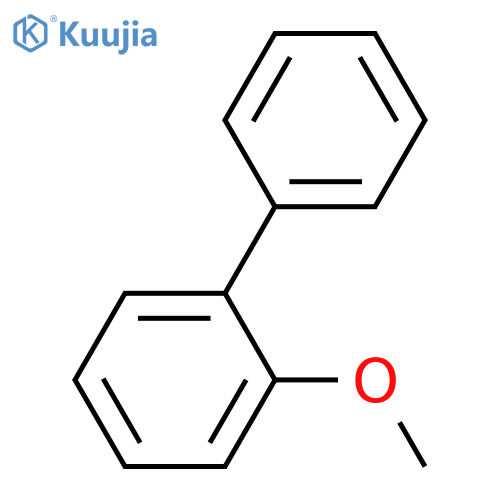

2-Methoxybiphenyl is a versatile organic compound with the CAS registry number 86-26-0. It is widely recognized in the chemical and pharmaceutical industries due to its unique properties and diverse applications. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, with a methoxy group (-OCH3) attached to the second position of one of the rings.

The chemical formula of 2-Methoxybiphenyl is C13H10O, and its molecular weight is approximately 178.24 g/mol. The compound exists as a crystalline solid at room temperature, with a melting point of around 55°C and a boiling point of about 315°C under standard conditions. Its solubility in water is low, making it more suitable for organic solvents.

Synthesis and Properties

2-Methoxybiphenyl can be synthesized through various methods, including Friedel-Crafts alkylation and Ullmann coupling reactions. These methods allow for precise control over the substitution pattern on the biphenyl ring, ensuring the desired methoxy group placement at the second position.

One of the key properties of 2-Methoxybiphenyl is its ability to act as a ligand in organometallic chemistry, facilitating catalytic processes in industrial applications. Additionally, it exhibits moderate UV absorption characteristics, making it useful in optical materials and sensors.

Applications in Industry and Research

In the pharmaceutical industry, 2-Methoxybiphenyl serves as an intermediate in the synthesis of various bioactive compounds. Its structure provides a platform for further functionalization, enabling the development of potential drug candidates with specific therapeutic effects.

The compound also finds application in materials science, particularly in the development of advanced polymers and liquid crystal displays (LCDs). Its biphenyl structure contributes to the stability and performance of these materials under varying conditions.

Recent studies have explored the use of 2-Methoxybiphenyl in photocatalysis and energy storage systems. Researchers have demonstrated its potential as an efficient photocatalyst for water splitting under visible light, highlighting its role in sustainable energy solutions.

Environmental Considerations

As with many organic compounds, understanding the environmental impact of 2-Methoxybiphenyl is crucial for its responsible use. Studies indicate that while it is not inherently hazardous, proper handling and disposal are necessary to minimize ecological risks.

In conclusion, 2-Methoxybiphenyl (CAS No: 86-26-0) remains a significant compound in both academic research and industrial applications due to its unique chemical properties and versatility.

86-26-0 (2-Methoxybiphenyl) 関連製品

- 6738-04-1(2-Phenoxy biphenyl)

- 4877-93-4(2,2'-Dimethoxy-1,1'-biphenyl)

- 1785239-36-2(1-(1-ethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid)

- 1214371-23-9(3-Nitro-5-(pyridin-3-yl)benzoic acid)

- 1097787-42-2(Pentane, 1-chloro-5-(1-methylethoxy)-)

- 1086228-35-4(1-phenyl-3-{4-[(E)-2-phenyldiazen-1-yl]phenyl}thiourea)

- 1392219-01-0((4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride)

- 2228669-49-4(4-(trimethyl-1H-pyrazol-4-yl)butanal)

- 171605-91-7(Xiaochongliulin)

- 68634-53-7(3-(4-Oxopyridin-1(4H)-yl)propanenitrile)